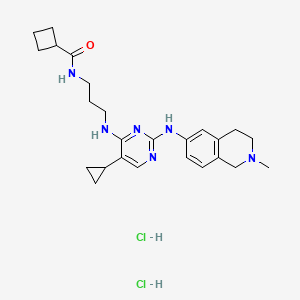

MRT68921 hydrochloride

Description

Properties

IUPAC Name |

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEOGAWLKSVXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-21-2 | |

| Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

MRT68921 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual ULK1/2 and NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that has emerged as a critical tool for studying the intricate cellular processes of autophagy and oxidative stress response. It functions as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the serine/threonine kinases that are pivotal for the initiation of the autophagy cascade. Furthermore, MRT68921 targets NUAK family SNF1-like kinase 1 (NUAK1), a key regulator of cellular stress responses and survival. This technical guide provides an in-depth exploration of the mechanism of action of MRT68921, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of ULK1/2 and NUAK1

MRT68921 exerts its biological effects primarily through the potent and specific inhibition of two key kinase families: the ULK kinases (ULK1 and ULK2) involved in autophagy, and the NUAK1 kinase, a component of the antioxidant defense system.

Inhibition of ULK1/2 and Blockade of Autophagy

MRT68921 is a highly potent inhibitor of both ULK1 and its close homolog ULK2, which are essential for the initiation of autophagy in response to cellular stress, such as nutrient deprivation.[1] By inhibiting ULK1/2, MRT68921 effectively blocks the autophagic flux.[2][3] This inhibition leads to the accumulation of stalled, early-stage autophagosomal structures, indicating a crucial role for ULK1 in both the initiation and maturation of autophagosomes.[1][4] The specificity of MRT68921's effect on autophagy via ULK1 has been demonstrated using a drug-resistant ULK1 mutant (M92T), which rescues cells from the autophagy-blocking effects of the compound.[1][5]

Inhibition of NUAK1 and Induction of Oxidative Stress

In addition to its effects on autophagy, MRT68921 is also a potent inhibitor of NUAK1.[6][7] NUAK1 is involved in protecting cancer cells from oxidative stress.[8] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[6][8] This dual-targeting of both a pro-survival autophagy pathway (via ULK1/2) and a stress-response pathway (via NUAK1) results in a synergistic antitumor effect.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference |

| ULK1 | 2.9 | [1][2][3][5][6][9][10] |

| ULK2 | 1.1 | [1][2][3][5][6][9][10] |

Table 2: Cytotoxic Activity in Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 1.76 | [6][7][11] |

| MNK45 | Gastric cancer | - | [6][11] |

| U251 | Glioblastoma | - | [6] |

| Range across various cancer cell lines | - | 1.76 - 8.91 | [6][7][11] |

Signaling Pathways and Experimental Workflows

ULK1-Mediated Autophagy Signaling Pathway

The following diagram illustrates the canonical ULK1-mediated autophagy pathway and the point of inhibition by MRT68921. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon mTORC1 inactivation (e.g., by starvation or mTOR inhibitors), ULK1 becomes active and phosphorylates its substrates, initiating the formation of the autophagosome. MRT68921 directly inhibits the kinase activity of ULK1, thereby blocking these initial steps.

Caption: ULK1-mediated autophagy initiation and its inhibition by MRT68921.

NUAK1 Signaling Pathway

MRT68921 also targets the NUAK1 signaling pathway. NUAK1 is known to phosphorylate substrates such as MYPT1, which is involved in protecting cells from oxidative stress. Inhibition of NUAK1 by MRT68921 leads to a decrease in the phosphorylation of its downstream targets, contributing to increased ROS and apoptosis.

Caption: Inhibition of the NUAK1 pro-survival pathway by MRT68921.

General Experimental Workflow for Assessing MRT68921 Activity

The following diagram outlines a typical workflow for characterizing the effects of MRT68921 in a laboratory setting.

Caption: Experimental workflow for characterizing MRT68921.

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of MRT68921 against target kinases.

-

Reagents:

-

Recombinant human ULK1, ULK2, or NUAK1 enzyme.

-

Kinase buffer: 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[2][3]

-

ATP solution (containing both non-radiolabeled and [γ-³²P]ATP).[2][3]

-

Substrate peptide (e.g., a generic kinase substrate or a specific substrate for the kinase of interest).

-

This compound dissolved in DMSO.

-

Stop solution (e.g., phosphoric acid).

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate peptide.

-

Add serial dilutions of MRT68921 or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.[2]

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto a phosphocellulose membrane or filter paper.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of MRT68921 and determine the IC50 value by non-linear regression analysis.

-

Cellular Autophagy Flux Assay (LC3-II Western Blot)

This protocol describes the assessment of autophagy flux in cultured cells treated with MRT68921.

-

Reagents:

-

Mammalian cell line of interest (e.g., MEFs, U251, MNK45).[2][6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).[2]

-

Autophagy inducer (e.g., EBSS for starvation, or an mTOR inhibitor like AZD8055).[2]

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

This compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against LC3.

-

Secondary antibody (HRP-conjugated).

-

ECL substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with MRT68921 or DMSO in the presence or absence of an autophagy inducer for a specified time (e.g., 1-4 hours).[2][6] A parallel set of cells should be co-treated with a lysosomal inhibitor to measure autophagic flux.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. Inhibition of this accumulation by MRT68921 demonstrates its autophagy-blocking activity.

-

Conclusion

This compound is a powerful and specific dual inhibitor of ULK1/2 and NUAK1. Its ability to potently block autophagy at the initiation stage and simultaneously induce oxidative stress through NUAK1 inhibition makes it a valuable tool for cancer research and a potential therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize MRT68921 in their studies of autophagy, cellular stress responses, and cancer biology.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRT68921 | Autophagy | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. xcessbio.com [xcessbio.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. file.medchemexpress.com [file.medchemexpress.com]

MRT68921 Hydrochloride: A Technical Guide to a Dual ULK1/NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that acts as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3][4][5] By targeting these key kinases, MRT68921 effectively blocks the initiation of autophagy and disrupts cellular stress response pathways, leading to cytotoxic effects in various cancer cell models.[1][2][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Core Mechanism of Action

MRT68921 exerts its biological effects primarily through the potent and selective inhibition of two key serine/threonine kinases: ULK1 and NUAK1.

-

ULK1/2 Inhibition and Autophagy Blockade: ULK1 and its homolog ULK2 are critical initiators of the autophagy cascade.[7][8] MRT68921 potently inhibits both ULK1 and ULK2, thereby preventing the formation of the ULK1 initiation complex and subsequent steps in autophagosome formation.[7][8][9] This leads to a blockage of autophagic flux, a key process for cellular homeostasis and survival under stress.[7][10] Inhibition of ULK1 has been shown to result in the accumulation of stalled, early autophagosomal structures.[8][10]

-

NUAK1 Inhibition and Oxidative Stress: NUAK1 is involved in cellular stress responses, and its inhibition can lead to an imbalance in oxidative stress signals.[1][6] By inhibiting NUAK1, MRT68921 disrupts the NUAK1/MYPT1/Gsk3β signaling pathway, which contributes to its anti-tumor activity.[1][4][6] This dual-targeting capability enhances its efficacy in inducing cancer cell death.[6]

The combined inhibition of ULK1 and NUAK1 results in increased production of reactive oxygen species (ROS), induction of apoptosis, and potent anti-proliferative effects in cancer cells.[1][2][3][4][6]

Quantitative Data

In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| ULK1 | 2.9[1][2][3][4][5][7][9][11][12][13] |

| ULK2 | 1.1[1][2][3][4][5][7][9][11][12][13] |

In Vitro Cytotoxicity in Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H460 | Non-small cell lung | 1.76 - 8.91[1][2][3][4] |

| MNK45 | Gastric | 1.76 - 8.91[1][2][3][4] |

| U251 | Glioblastoma | 1.76 - 8.91[1][2][3][4] |

| A549 | Non-small cell lung | >10[6][14] |

| Multiple other cancer cell lines | Various | 1.76 - 8.91[6][14] |

In Vivo Anti-Tumor Efficacy

| Animal Model | Cancer Type | Dosage and Administration | Outcome |

| NCI-H460 Xenograft | Non-small cell lung | 10-40 mg/kg, s.c., daily for 7 days[1][2][3][4] | Reduced tumor volume[1][2][3][4] |

| MNK45 Xenograft | Gastric | 20 mg/kg, s.c., every 2 days for 7 times[1][2][3][4] | Reduced tumor volume[1][2][3][4] |

| 4T1 Metastasis Model | Breast | 20 mg/kg, i.p., daily for 7 days[1][2][3][4] | Reduced number of lung metastatic nodules[1][2][3][4] |

Signaling Pathways and Experimental Workflows

MRT68921 Mechanism of Action

Caption: MRT68921 inhibits ULK1/2 and NUAK1, blocking autophagy and disrupting stress signaling.

Autophagy Flux Assay Workflow

Caption: Workflow for assessing autophagy flux using Western blot after MRT68921 treatment.

Experimental Protocols

Preparation of Stock Solutions

For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared.[3] Gentle warming and ultrasonication may be required for complete dissolution.[15] For in vivo studies, the compound can be formulated in a vehicle such as corn oil or a solution containing PEG300, Tween80, and ddH2O.[7] It is recommended to use freshly prepared solutions for optimal results.[7]

In Vitro Kinase Assay

A typical in vitro kinase assay for ULK1 involves the following steps:

-

Recombinant GST-ULK1 is expressed in and purified from 293T or Sf9 cells.[7][8]

-

The kinase reaction is carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[7][8]

-

The reaction mixture includes 30 µM cold ATP and 0.5 µCi of [γ-³²P]ATP.[7][8]

-

The reaction is initiated by adding ATP and incubated for 5 minutes at 25°C.[7][8]

-

The reaction is stopped by adding SDS-PAGE sample buffer.[7][8]

-

The results are analyzed by SDS-PAGE, transfer to a nitrocellulose membrane, autoradiography, and immunoblotting.[7][8]

Cellular Autophagy Assay (Western Blot)

To assess the effect of MRT68921 on autophagy in cells:

-

Culture cells, such as Mouse Embryonic Fibroblasts (MEFs), in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO₂.[7]

-

To induce autophagy, wash the cells twice and incubate in Earle's Balanced Salt Solution (EBSS) for 1 hour.[7]

-

Treat the cells with MRT68921 (e.g., 1 µM) during the starvation period. A lysosomal inhibitor like bafilomycin A1 (50 nM) can be included to measure autophagic flux.[7][8]

-

Lyse the cells and perform immunoblotting for key autophagy markers such as LC3-II and p62.[7][8] A reduction in LC3-II levels in the presence of MRT68921 indicates a block in autophagy.[1]

Cell Viability Assay

The cytotoxic effects of MRT68921 can be determined using a CCK-8 assay:

-

Treat the cells with a range of concentrations of MRT68921 (e.g., 0 to 10 µM) for 24 hours.[6][14]

-

Analyze cell viability using the CCK-8 kit according to the manufacturer's instructions.[6][14]

In Vivo Tumor Xenograft Studies

For in vivo efficacy studies:

-

Implant cancer cells (e.g., NCI-H460 or MNK45) subcutaneously into immunocompromised mice.[4]

-

Once tumors are established, treat the mice with this compound via subcutaneous or intraperitoneal injection at the desired dose and schedule.[4]

-

Monitor tumor volume regularly throughout the study.[4]

-

At the end of the study, tumors and organs can be harvested for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-MYPT1, cleaved PARP1) and histological examination.[1][6]

Conclusion

This compound is a valuable research tool for investigating the roles of ULK1 and NUAK1 in autophagy, cellular stress, and cancer biology. Its potent and dual inhibitory activity provides a robust method for modulating these pathways both in vitro and in vivo. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any potent inhibitor, careful consideration of experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. MRT68921 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 12. medkoo.com [medkoo.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. su-5416.com [su-5416.com]

MRT68921 Hydrochloride: A Technical Guide to its Target Proteins and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent small molecule inhibitor with significant implications for cancer research and cellular biology. This document provides an in-depth technical overview of the primary and secondary protein targets of MRT68921, detailing its mechanism of action and its effects on key signaling pathways. Quantitative data on target inhibition are presented, along with detailed protocols for essential experimental validation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of MRT68921's cellular functions.

Introduction

MRT68921 has emerged as a critical tool for investigating cellular processes such as autophagy and oxidative stress response. Initially identified for its potent inhibition of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2, it has also been characterized as a dual inhibitor of NUAK Family SNF1-Like Kinase 1 (NUAK1). This dual activity allows for the modulation of two distinct and crucial cellular signaling pathways, making MRT68921 a valuable compound for therapeutic development, particularly in oncology. This guide serves as a comprehensive resource for researchers utilizing MRT68921, providing detailed information on its target proteins, the cellular pathways it modulates, and the experimental methodologies to assess its effects.

Primary and Secondary Protein Targets

MRT68921 is a multi-targeted kinase inhibitor. Its primary targets are the serine/threonine kinases ULK1, ULK2, and NUAK1. It also exhibits inhibitory activity against other kinases, including TANK-binding kinase 1 (TBK1), I-kappa-B kinase epsilon (IKKϵ), and other AMPK-related kinases.

Quantitative Inhibition Data

The inhibitory potency of MRT68921 against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Protein | IC50 (nM) | Reference(s) |

| ULK1 | 2.9 | [1][2][3][4] |

| ULK2 | 1.1 | [1][2][3][4] |

| NUAK1 | Potent Inhibitor (IC50 not specified) | [2] |

Table 1: In vitro inhibitory activity of MRT68921 against its primary target proteins.

Off-Target Kinase Profile

A broader kinase selectivity screen revealed that at a concentration of 1 µM, MRT68921 can inhibit a number of other kinases by more than 80%. The most notable off-targets include TBK1/IKKϵ and several AMPK-related kinases. However, studies have shown that the autophagy-inhibiting effects of MRT68921 are primarily mediated through its potent inhibition of ULK1 and not these off-targets.[5]

Signaling Pathways Modulated by MRT68921

MRT68921 exerts its cellular effects by intervening in two major signaling pathways: the ULK1/2-mediated autophagy initiation pathway and the NUAK1-regulated oxidative stress response and cell adhesion pathway.

ULK1/2 and the Autophagy Pathway

ULK1 and ULK2 are key initiators of autophagy, a cellular process for the degradation and recycling of cellular components. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or mTORC1 inhibition, the ULK1 complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, becomes active and translocates to the phagophore assembly site to initiate autophagosome formation. MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the initiation of autophagy.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. MRT68921 | Autophagy | TargetMol [targetmol.com]

- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

MRT68921 Hydrochloride: A Technical Guide to ULK1/ULK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, ATP-competitive, and cell-permeant dual inhibitor of the serine/threonine kinases ULK1 and ULK2, critical initiators of the autophagy pathway. This technical guide provides an in-depth overview of MRT68921, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, neurodegenerative diseases, and other fields where modulation of autophagy is a therapeutic strategy.

Core Concepts: Mechanism of Action

MRT68921 exerts its biological effects primarily through the potent and selective inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and its close homolog ULK2.[1][2][3][4] These kinases form a complex with ATG13, FIP200 (RB1CC1), and ATG101, which acts as a central node in the initiation of autophagy.[5][6][7] Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1/2 complex.[5][8] Upon nutrient starvation or mTOR inhibition, the ULK1/2 complex is activated, leading to the phosphorylation of downstream autophagy components and the initiation of autophagosome formation.[5][6][8] MRT68921, by inhibiting the kinase activity of ULK1 and ULK2, effectively blocks these initial steps, leading to a halt in the autophagic flux.[9]

In addition to its effects on ULK1/2, MRT68921 has also been identified as a potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a kinase involved in cellular stress responses and tumor survival.[1][2][10] This dual inhibitory activity may contribute to its potent anti-cancer effects by simultaneously blocking a key survival pathway (autophagy) and a stress-response kinase.[10]

Quantitative Data

The following tables summarize the key in vitro and cellular potencies of this compound.

Table 1: In Vitro Kinase Inhibitory Potency

| Target Kinase | IC50 (nM) | Source |

| ULK1 | 2.9 | [1][2][3][4][11] |

| ULK2 | 1.1 | [1][2][4][10][11] |

Table 2: Cellular Activity and Cytotoxicity

| Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Effect | Source |

| Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition | 1 µM | 1 hour | Reduction of basal LC3 puncta and blockage of autophagy | [1][2] |

| REH cells | Functional Assay | 100 nM | 24 and 48 hours | Impeded cAMP-mediated protection against DNA damage-induced cell death | [9] |

| Various Cancer Cell Lines | Cytotoxicity (CCK-8) | 1.76 - 8.91 µM | 24 hours | Significant cell killing | [1][2][4][10] |

| NCI-H460 | Apoptosis & ROS Production | 0 - 10 µM | 8 - 24 hours | Induction of ROS and apoptosis | [1][2][10] |

| MNK45 | Apoptosis & ROS Production | 0 - 10 µM | 8 - 24 hours | Induction of ROS and apoptosis | [1][2][10] |

| U251 | Pathway Inhibition | 0 - 5 µM | 8 hours | Suppression of NUAK1/MYPT1/Gsk3β and autophagy signaling | [1][2][4] |

| MNK45 | Pathway Inhibition | 0 - 5 µM | 8 hours | Suppression of NUAK1/MYPT1/Gsk3β and autophagy signaling | [1][2][4] |

Experimental Protocols

In Vitro ULK1/ULK2 Kinase Assay (Radiometric)

This protocol is adapted from methodologies described for the characterization of ULK1/2 inhibitors.[9]

Objective: To determine the in vitro inhibitory potency (IC50) of MRT68921 against ULK1 and ULK2.

Materials:

-

Recombinant human GST-ULK1 or GST-ULK2

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol

-

ATP solution (cold)

-

[γ-³²P]ATP

-

This compound (or other test compounds)

-

SDS-PAGE apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant ULK1 or ULK2, and the substrate (MBP).

-

Add serial dilutions of this compound to the reaction mixture. Include a DMSO control.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for 20-30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the substrate using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of MRT68921 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Autophagy Flux Assay (LC3-II Western Blotting)

This protocol is a standard method to assess the impact of a compound on autophagic flux.[9][12][13][14][15]

Objective: To determine the effect of MRT68921 on autophagic flux in a cellular context by measuring the levels of LC3-II.

Materials:

-

Cell line of interest (e.g., MEFs, HeLa, U2OS)

-

Complete cell culture medium

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound

-

Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE apparatus and transfer system

-

PVDF membrane

-

Primary antibody against LC3 (to detect both LC3-I and LC3-II)

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with four different conditions:

-

Vehicle control (DMSO) in complete medium.

-

MRT68921 in complete medium.

-

Vehicle control + lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).

-

MRT68921 + lysosomal inhibitor.

-

-

Optional: To induce autophagy, replace the complete medium with EBSS for the last 1-2 hours of the treatment period.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody.

-

Quantify the band intensities for LC3-II and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Visualizations

ULK1/ULK2 Signaling Pathway in Autophagy Initiation

Caption: ULK1/ULK2 signaling pathway in autophagy initiation and its inhibition by MRT68921.

Experimental Workflow for Characterizing a ULK1/2 Inhibitor

Caption: A typical experimental workflow for the preclinical characterization of a ULK1/2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 6. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 13. benchchem.com [benchchem.com]

- 14. proteolysis.jp [proteolysis.jp]

- 15. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

MRT68921 Hydrochloride: A Technical Guide to its Modulation of the NUAK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent small molecule inhibitor with dual activity against NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2] NUAK1 is a critical component of the antioxidant defense system and plays a significant role in cancer cell survival, proliferation, and metastasis.[3][4] This technical guide provides an in-depth overview of MRT68921's mechanism of action, its effects on the NUAK1 signaling pathway, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting NUAK1 with MRT68921.

Introduction to NUAK1 and its Role in Disease

NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[4][5] It is a serine/threonine kinase that is activated by the tumor suppressor kinase LKB1.[5][6] NUAK1 is implicated in various cellular processes, including cell adhesion, metabolism, and responses to cellular stress.[4][7] Overexpression of NUAK1 has been observed in several cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, where it is often associated with a more aggressive phenotype and poorer patient outcomes.[5][7] Its role in promoting cancer cell survival under conditions of oxidative and metabolic stress makes it an attractive therapeutic target.[3][7]

This compound: A Dual NUAK1/ULK1 Inhibitor

MRT68921 is a potent inhibitor that targets both NUAK1 and ULK1/2.[1][2] Its dual inhibitory action allows for the simultaneous disruption of two key pathways involved in cancer cell survival: the NUAK1-mediated antioxidant response and ULK1/2-mediated autophagy.[3][8] This dual-targeting approach can lead to a synergistic antitumor effect by breaking the balance of oxidative stress signals and blocking protective autophagy mechanisms.[3]

Biochemical and Cellular Potency

MRT68921 demonstrates high potency against its target kinases and exhibits significant cytotoxic activity against a range of cancer cell lines.

| Target | IC50 Value | Notes |

| ULK1 | 2.9 nM | Potent inhibition of autophagy-initiating kinase.[1][2][9] |

| ULK2 | 1.1 nM | Potent inhibition of ULK1 homolog.[1][2][9] |

| Cell Line | IC50 Value (µM) | Cancer Type |

| A549 | 1.76 - 8.91 | Non-small cell lung cancer |

| H1299 | 1.76 - 8.91 | Non-small cell lung cancer |

| NCI-H460 | 1.76 | Non-small cell lung cancer |

| U251 | 1.76 - 8.91 | Glioblastoma |

| MNK45 | 1.76 - 8.91 | Gastric cancer |

Note: The IC50 values for cytotoxic activity were determined after 24 hours of treatment with MRT68921.[1][3]

The NUAK1 Signaling Pathway and MRT68921's Mechanism of Action

NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase.[5] It is also activated by other upstream signals such as AKT and calcium signaling.[5][10][11] Once activated, NUAK1 phosphorylates a variety of downstream targets to regulate cellular processes. A critical downstream pathway involves the phosphorylation and inhibition of the MYPT1 subunit of protein phosphatase 1β (PP1β).[4][12] This leads to the stabilization of an anti-oxidant response. MRT68921, by inhibiting NUAK1, disrupts this signaling cascade.

Signaling Pathway Diagram

Caption: The NUAK1 signaling pathway and the inhibitory action of MRT68921.

Downstream Consequences of NUAK1 Inhibition by MRT68921

Inhibition of NUAK1 by MRT68921 leads to several key downstream cellular effects:

-

Decreased Phosphorylation of MYPT1 and Gsk3β: Western blot analysis has shown that MRT68921 treatment leads to a dose-dependent decrease in the phosphorylation of MYPT1 and Gsk3β.[1][3]

-

Induction of Apoptosis and Reactive Oxygen Species (ROS): By disrupting the antioxidant defense system, MRT68921 treatment increases ROS levels, leading to DNA damage and apoptosis, as evidenced by increased cleaved PARP1 and Annexin V staining.[3]

-

Inhibition of Cell Migration and Invasion: MRT68921 has been shown to reduce cancer cell migration and invasion in wound healing and transwell assays.[3] In vivo studies have also demonstrated its ability to inhibit tumor metastasis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of MRT68921 on the NUAK1 signaling pathway.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase.

Caption: Workflow for a radioactive filter-binding kinase assay.

Materials:

-

Purified active NUAK1 enzyme

-

Substrate peptide (e.g., CHKtide)[13]

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP

-

This compound serial dilutions in DMSO

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter

Methodology:

-

Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and purified NUAK1 enzyme.

-

Add varying concentrations of MRT68921 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-45 minutes), ensuring the reaction is within the linear range.[13]

-

Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of MRT68921 and determine the IC50 value by non-linear regression analysis.

Cell Viability (CCK-8) Assay

This assay measures the cytotoxic effects of MRT68921 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Methodology:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of MRT68921 (e.g., 0 to 10 µM) for 24 hours.[3] Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of NUAK1 downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-MYPT1, anti-MYPT1, anti-p-Gsk3β, anti-Gsk3β, anti-cleaved PARP1, anti-NUAK1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment

-

PVDF membrane

-

Chemiluminescence detection reagents

Methodology:

-

Treat cells with different concentrations of MRT68921 for a specified time (e.g., 8 hours).[3]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Transwell Invasion Assay

This assay evaluates the effect of MRT68921 on cancer cell invasion.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Methodology:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing different concentrations of MRT68921.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of invading cells in the MRT68921-treated groups to the control group.

Conclusion

This compound is a valuable research tool for investigating the roles of NUAK1 and ULK1 in cancer biology. Its potent dual inhibitory activity provides a powerful means to probe the intricate signaling networks that govern cancer cell survival, stress resistance, and metastasis. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the NUAK1 signaling pathway with MRT68921. Careful consideration of its dual specificity is crucial for the accurate interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to MRT68921 Hydrochloride: A Dual ULK1/2 and NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development.

Discovery and Rationale

MRT68921 was identified through efforts to develop potent and selective inhibitors of the ULK1 and ULK2 kinases, which are central to the initiation of the autophagy pathway. Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stress, making it a compelling target for cancer therapy. By inhibiting ULK1/2, MRT68921 directly blocks the autophagic process.

Further characterization revealed that MRT68921 also potently inhibits NUAK1, a kinase involved in cellular stress resistance and metabolism. The dual inhibition of both ULK1/2 and NUAK1 presents a multi-pronged approach to targeting cancer cell vulnerabilities, potentially leading to enhanced anti-tumor activity.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the synthesis of its core components, the 2,4-diamino-5-cyclopropylpyrimidine and the 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline moieties, can be achieved through established synthetic methodologies. A plausible synthetic route is outlined below.

It is crucial to note that the following is a proposed synthetic pathway and has not been experimentally verified from published sources.

Synthesis of Key Intermediates

The synthesis of MRT68921 would likely involve the preparation of two key building blocks: a substituted pyrimidine (B1678525) and a substituted tetrahydroisoquinoline.

-

Synthesis of a Diamino-cyclopropylpyrimidine Intermediate: This can be achieved through the condensation of a suitable three-carbon precursor with guanidine (B92328) or a substituted guanidine, a common method for pyrimidine synthesis.

-

Synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline: This intermediate can be synthesized from a corresponding bromo- or nitro-substituted phenylethylamine derivative, followed by cyclization and functional group manipulation. An improved synthesis for this specific compound has been reported.[1]

Proposed Final Assembly

The final assembly of MRT68921 would likely involve a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, between the pyrimidine and tetrahydroisoquinoline intermediates. The cyclobutanecarboxamide (B75595) side chain would be introduced by reacting the appropriate amine with cyclobutanecarbonyl chloride or a related activated carbonyl species. The final product would then be converted to the hydrochloride salt.

Biological Activity and Mechanism of Action

MRT68921 is a highly potent inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively, in cell-free assays.[2] Its dual-targeting capability extends to NUAK1.

The primary mechanism of action of MRT68921 is the inhibition of autophagy. By inhibiting ULK1 and ULK2, it prevents the phosphorylation of downstream autophagy-related proteins, thereby blocking the formation of autophagosomes.[2] This disruption of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis in cancer cells that are highly dependent on autophagy for survival.

The inhibition of NUAK1 contributes to the anti-tumor effects of MRT68921 by interfering with the cellular response to oxidative stress. This dual action can lead to a synergistic anti-cancer effect.

Signaling Pathways

The signaling pathways affected by MRT68921 are central to cellular homeostasis and stress response.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

Data from cell-free kinase assays.[2]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Lung Cancer | 1.76 |

| MNK45 | Gastric Cancer | Not explicitly stated, but sensitive |

| U251 | Glioblastoma | Not explicitly stated, but sensitive |

IC50 values determined after 24 hours of treatment.

Experimental Protocols

In Vitro Kinase Assay

A typical in vitro kinase assay to determine the IC50 of MRT68921 against ULK1/2 would be performed as follows:

Protocol:

-

Reactions are carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

-

Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate (e.g., myelin basic protein) and varying concentrations of MRT68921.

-

The reaction is initiated by the addition of ATP, typically including a radiolabeled ATP (γ-32P-ATP) for detection.

-

After incubation at 30°C for a defined period, the reaction is stopped by adding SDS-PAGE loading buffer.

-

The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel into the substrate is quantified using autoradiography or a phosphorimager.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Autophagy Assay (LC3-II Immunoblotting)

To assess the effect of MRT68921 on autophagy in cells, the conversion of LC3-I to LC3-II is a standard method.

Protocol:

-

Culture cells (e.g., HeLa or U2OS) in complete medium to approximately 80% confluency.

-

Induce autophagy by replacing the medium with Earle's Balanced Salt Solution (EBSS) or by treating with an mTOR inhibitor (e.g., rapamycin).

-

Treat the cells with various concentrations of MRT68921 for a specified time (e.g., 2-4 hours). A lysosomal inhibitor such as bafilomycin A1 or chloroquine (B1663885) should be included in a parallel set of experiments to measure autophagic flux.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a suitable secondary antibody and visualize the bands using an appropriate detection system. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an inhibition of autophagic flux.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of MRT68921 can be evaluated in vivo using tumor xenograft models.

Protocol:

-

Implant human cancer cells (e.g., NCI-H460) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Administer this compound, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for autophagy markers).

Conclusion

This compound is a potent dual inhibitor of the ULK1/2 and NUAK1 kinases, demonstrating significant anti-proliferative activity in cancer cell lines and in vivo tumor models. Its ability to simultaneously block autophagy and interfere with cellular stress responses makes it a promising candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of autophagy, cancer biology, and drug discovery. Further investigation into the synthesis and optimization of MRT68921 and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline: elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to MRT68921 Hydrochloride: A Dual ULK1/2 and NUAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, small-molecule inhibitor targeting key regulators of cellular stress and survival pathways. It exhibits dual inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, critical initiators of the autophagy process, as well as NUAK family SNF1-like kinase 1 (NUAK1), a component of the antioxidant defense system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the targeted signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-(3-((5-cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide.[1] Its chemical structure and properties are summarized below.

Chemical Structure:

-

IUPAC Name: N-(3-((5-cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide dihydrochloride[1]

-

Synonyms: MRT68921 HCl, MRT-68921[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C25H36Cl2N6O | [1] |

| Molecular Weight | 507.50 g/mol | [1][2] |

| CAS Number | 2080306-21-2 (HCl salt) | [1][2] |

| 1190379-70-4 (free base) | [1] | |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Water: 100 mM | [2][3] |

| DMSO: 8.33 mg/mL (16.41 mM) | [4] | |

| H2O: 20.83 mg/mL (41.04 mM) | [4] | |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [2] |

Mechanism of Action and Biological Activity

MRT68921 is a potent dual inhibitor of ULK1 and ULK2, the mammalian homologues of the yeast Atg1 kinase, which are essential for the initiation of autophagy.[5] It also inhibits NUAK1, a kinase involved in cellular stress responses.

Inhibition of ULK1/2 and Autophagy

MRT68921 potently inhibits ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively.[4][5] By inhibiting ULK1/2, MRT68921 blocks the initiation of the autophagic process. This leads to the accumulation of autophagosomes and autophagy substrates such as sequestosome 1 (p62/SQSTM1) and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[1] This blockade of autophagic flux has been demonstrated in various cell lines, including mouse embryonic fibroblasts (MEFs).[5]

Inhibition of NUAK1 Signaling

MRT68921 also functions as a dual inhibitor of NUAK1.[5] NUAK1 is a critical component of the antioxidant defense system and is involved in protecting tumor cells from oxidative stress. By inhibiting NUAK1, MRT68921 can disrupt this protective mechanism, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells. The inhibition of NUAK1 by MRT68921 has been shown to downregulate the phosphorylation of its downstream targets, MYPT1 and Gsk3β.[4][5]

Inhibitory Activity:

| Target | IC50 | Reference |

| ULK1 | 2.9 nM | [4][5] |

| ULK2 | 1.1 nM | [4][5] |

| AMPK | 45 nM | [1] |

| CK2 | 280 nM | [1] |

Signaling Pathways

The inhibitory actions of MRT68921 impact two key cellular signaling pathways: the ULK1-mediated autophagy pathway and the NUAK1 signaling pathway.

Caption: ULK1-mediated autophagy initiation pathway and its inhibition by MRT68921.

Caption: NUAK1 signaling pathway and its inhibition by MRT68921.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies described for assessing ULK1 inhibition by MRT68921.[6][7][8]

Materials:

-

Recombinant GST-tagged ULK1

-

This compound

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

-

ATP solution: 30 µM cold ATP

-

[γ-32P]ATP (0.5 µCi)

-

SDS-PAGE sample buffer

-

Glutathione-Sepharose column (for purification if needed)

Procedure:

-

Enzyme Preparation: Purify recombinant GST-ULK1 from expression systems (e.g., 293T cells) using a glutathione-Sepharose column.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Kinase Assay Buffer

-

Desired concentration of MRT68921 (or DMSO as a vehicle control)

-

Recombinant GST-ULK1

-

-

Pre-incubation: Pre-warm the reaction mixtures to 25°C for 5 minutes.

-

Initiation of Reaction: Add the ATP solution containing [γ-32P]ATP to each reaction tube to a final concentration of 30 µM.

-

Incubation: Incubate the reactions at 25°C for 5 minutes.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Analyze the phosphorylation of ULK1 (autophosphorylation) by autoradiography and immunoblotting.

-

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol provides a general framework for assessing changes in LC3-II and p62 levels in cells treated with MRT68921.

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS and penicillin/streptomycin

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound

-

Bafilomycin A1 (as a control for autophagic flux)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MEFs, HeLa, or other cancer cell lines) and grow to 70-80% confluency.

-

To induce autophagy, wash cells with PBS and incubate in EBSS.

-

Treat cells with various concentrations of MRT68921 (e.g., 1 µM) or DMSO for the desired time (e.g., 1-4 hours).

-

Include a control group treated with Bafilomycin A1 (e.g., 50 nM) to assess autophagic flux.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in Lysis Buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin). An increase in both LC3-II and p62 levels upon MRT68921 treatment is indicative of autophagy inhibition.

-

Conclusion

This compound is a valuable research tool for investigating the roles of ULK1/2 and NUAK1 in various cellular processes, including autophagy and stress responses. Its potent and dual inhibitory activity makes it a promising candidate for further investigation in the context of diseases where these pathways are dysregulated, such as cancer. The information and protocols provided in this guide are intended to support researchers in their exploration of MRT68921's therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRT68921 | Autophagy | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

Dual Autophagy Kinase Inhibitor MRT68921 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of MRT68921 hydrochloride, a potent dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are critical initiators of the autophagy pathway. The compound's high affinity and specificity make it a valuable tool for investigating the roles of ULK1 and ULK2 in cellular processes and a potential candidate for therapeutic development in diseases such as cancer.

Data Presentation: In Vitro Inhibitory Potency (IC50)

MRT68921 demonstrates nanomolar potency against both ULK1 and ULK2 kinases. The half-maximal inhibitory concentration (IC50) values are summarized below. Several sources specify that these values correspond to the hydrochloride or dihydrochloride (B599025) salt forms of the compound[1][2][3][4].

| Target Kinase | IC50 Value (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

These values highlight MRT68921 as a highly potent dual inhibitor of the ULK kinase family[1][5][6][7][8][9].

Experimental Protocols: In Vitro Kinase Assay

The inhibitory activity of MRT68921 against ULK1 and ULK2 was determined using an in vitro kinase assay. The following protocol provides a representative methodology.

Objective: To quantify the enzymatic inhibition of ULK1 by MRT68921.

Materials & Reagents:

-

Recombinant GST-tagged ULK1 (expressed in 293T or Sf9 cells)

-

Glutathione-Sepharose column for purification

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

-

ATP solution: 30 µM "cold" ATP mixed with 0.5 µCi of [γ-³²P]ATP

-

MRT68921 compound at various concentrations

-

SDS-PAGE reagents

-

Nitrocellulose membrane

Procedure:

-

Enzyme Preparation: Recombinant GST-ULK1 is expressed in a suitable cell line (e.g., 293T) and purified using a glutathione-Sepharose column[1].

-

Kinase Reaction: The kinase assays are conducted in the kinase assay buffer. The purified GST-ULK1 enzyme is incubated with varying concentrations of the inhibitor (MRT68921).

-

Initiation: The kinase reaction is initiated by adding the ATP solution containing radiolabeled [γ-³²P]ATP[1].

-

Incubation: The reaction is allowed to proceed for 5 minutes at 25°C[1].

-

Termination: The reaction is stopped by the addition of SDS-PAGE sample buffer[1].

-

Analysis: The reaction products are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography to detect the incorporation of the radiolabeled phosphate. Immunoblotting is also performed to confirm protein loading[1].

-

Data Interpretation: The intensity of the radioactive signal corresponds to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

ULK1/2 Signaling in Autophagy Induction

ULK1 and ULK2 are key regulators in the initiation of autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1/2 complex. Upon cellular stress, such as starvation, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. This complex, which also includes ATG13, FIP200, and ATG101, then phosphorylates downstream targets like Beclin-1 to initiate the formation of the autophagosome[10].

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. MRT68921 | CAS 1190379-70-4 | TargetMol | Biomol.com [biomol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Autophagy - Wikipedia [en.wikipedia.org]

MRT68921 Hydrochloride: A Technical Guide to its Role in Autophagy Initiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 hydrochloride is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade. By directly targeting the kinase activity of ULK1/2, MRT68921 effectively blocks the initial steps of autophagosome formation, making it an invaluable tool for studying the intricate mechanisms of autophagy and a potential therapeutic agent in diseases where autophagy is dysregulated, such as cancer. This technical guide provides an in-depth overview of the mechanism of action of MRT68921, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Introduction to Autophagy and the Role of ULK1/2

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human pathologies, including cancer, neurodegenerative disorders, and infectious diseases.

The initiation of autophagy is tightly regulated by a complex signaling network that converges on the ULK1/2 complex. Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) phosphorylates and inactivates the ULK1/2 complex. Conversely, under conditions of cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream substrates, including components of the VPS34 complex, to initiate the formation of the phagophore, the precursor to the autophagosome.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets the ATP-binding pocket of ULK1 and ULK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets crucial for autophagy initiation. Notably, studies have shown that at concentrations effective for ULK1/2 inhibition, MRT68921 does not significantly affect the activity of upstream regulators like mTORC1 and AMPK[1].

The primary mechanism of MRT68921 involves the disruption of autophagosome maturation, leading to a blockage of autophagic flux[2][3]. While it is a potent inhibitor of the initial kinase activity, some studies have observed the formation of aberrant, enlarged autophagosomal structures upon treatment, suggesting a role for ULK1 kinase activity in later stages of autophagosome formation as well[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.

| Target | IC50 (nM) | Assay Type |

| ULK1 | 2.9 | Cell-free kinase assay |

| ULK2 | 1.1 | Cell-free kinase assay |

Table 1: In vitro inhibitory activity of MRT68921.[2][3][4][5][6]

| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition | 1 µM | 1 hour | Blocks basal autophagy and reduces LC3 puncta. | [2][4][5] |

| REH cells | Functional Assay | 100 nM | 24-48 hours | Impedes cAMP-mediated protection against DNA damage-induced cell death. | [2] |

| Various Cancer Cell Lines | Cytotoxicity Assay | 1.76-8.91 µM (IC50) | 24 hours | Exhibits cytotoxic activity. | [4] |

| NCI-H460 and MNK45 cells | Apoptosis and ROS production | 0-10 µM | 8-24 hours | Induces ROS production and apoptosis. | [4] |

| U251 and MNK45 cells | Signaling Pathway Analysis | 0-5 µM | 8 hours | Suppresses NUAK1/MYPT1/Gsk3β and autophagy-associated signaling. | [4] |

Table 2: Effective concentrations of MRT68921 in cell-based assays.

Signaling Pathways

The initiation of autophagy is a highly regulated process. The diagram below illustrates the canonical mTOR-dependent autophagy initiation pathway and the point of intervention for MRT68921.

References

- 1. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

MRT68921 Hydrochloride: A Dual ULK1/2 and NUAK1 Inhibitor Modulating Cancer Cell Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 hydrochloride is a potent, cell-permeable small molecule that has emerged as a critical tool in cancer research. It functions as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] By targeting these key regulators of cellular metabolism and stress response, MRT68921 disrupts fundamental processes that cancer cells exploit for survival and proliferation. This technical guide provides a comprehensive overview of MRT68921's mechanism of action, its multifaceted effects on cancer cell metabolism, detailed experimental protocols for its study, and a summary of its preclinical efficacy.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and survive in the often harsh tumor microenvironment.[3] Autophagy, a cellular recycling process, is a key survival mechanism for cancer cells, providing essential nutrients during periods of metabolic stress.[4][5] ULK1 and its homologue ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy.[2][6] Additionally, the antioxidant defense system is crucial for mitigating the oxidative stress that results from aberrant cancer cell metabolism.[1][7] NUAK1 is a kinase implicated in this defense system, protecting cancer cells from reactive oxygen species (ROS)-induced cell death.[1][8]

This compound's ability to simultaneously inhibit both the autophagy-initiating ULK kinases and the cytoprotective NUAK1 kinase makes it a compelling agent for cancer therapy.[1][7] This dual-targeting approach leads to a synergistic antitumor effect by blocking a key survival pathway (autophagy) while simultaneously increasing cytotoxic oxidative stress.[1]

Mechanism of Action

MRT68921 is a potent inhibitor of both ULK1 and ULK2, with nanomolar efficacy.[2][9][10] It also demonstrates inhibitory activity against NUAK1.[1][11] This multi-targeted profile disrupts two critical survival pathways in cancer cells.

Inhibition of ULK1/2 and Autophagy

ULK1/2 are central to the initiation of the autophagy cascade. By inhibiting these kinases, MRT68921 effectively blocks the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation.[10][12] This leads to an accumulation of autophagy substrates and a disruption of the autophagic flux, depriving cancer cells of a vital source of recycled metabolites.[8][12]

Inhibition of NUAK1 and Induction of Oxidative Stress

NUAK1 is a key component of the cellular antioxidant defense system.[1][8] Its inhibition by MRT68921 disrupts the balance of oxidative stress signals within cancer cells, leading to an accumulation of ROS.[1][2] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1][2]

Effects on Cancer Cell Metabolism and Survival

The dual inhibition of ULK1/2 and NUAK1 by MRT68921 results in a cascade of events that collectively suppress cancer cell growth and survival.

-

Inhibition of Autophagy: MRT68921 blocks autophagic flux, as evidenced by the reduction of LC3-II levels and the accumulation of LC3 puncta in the presence of lysosomal inhibitors.[2][11]

-

Induction of Apoptosis: Treatment with MRT68921 leads to a dose-dependent increase in apoptosis in various cancer cell lines, confirmed by Annexin V staining and the cleavage of PARP1.[1][2]

-

Increased Reactive Oxygen Species (ROS): MRT68921 treatment elevates intracellular ROS levels, contributing to its cytotoxic effects.[1][2]

-

Suppression of Proliferation: The compound significantly inhibits the proliferation of a broad range of cancer cell lines.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| ULK1 | 2.9 | [2][9] |

| ULK2 | 1.1 | [2][9] |

Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) in Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 1.76 | [1][2] |

| A549 | Non-small cell lung cancer | >10 | [1] |

| H1299 | Non-small cell lung cancer | 6.45 | [1] |

| MNK45 | Gastric cancer | 8.91 | [1][2] |

| U251 | Glioblastoma | >10 | [1][2] |

| ... | ... | ... | ... |

(Note: This is a selection of reported values; IC₅₀ can vary between studies and experimental conditions.)[1][2]

Table 3: In Vivo Efficacy in Xenograft Mouse Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| NCI-H460 Xenograft | 10-40 mg/kg, s.c., daily for 7 days | Reduced tumor volume | [1][2] |

| MNK45 Xenograft | 20 mg/kg, s.c., every 2 days for 7 days | Reduced tumor volume | [1][2] |

| 4T1 Lung Metastasis | 20 mg/kg, i.p., daily for 7 days | Reduced number of lung metastatic nodules | [2][13] |

Signaling Pathways

MRT68921 impacts key signaling pathways that govern cell survival and metabolism.

Caption: Signaling pathways affected by MRT68921.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used in the characterization of ULK1 inhibitors.[12][14]

Objective: To determine the in vitro inhibitory activity of MRT68921 against ULK1 kinase.

Materials:

-

Recombinant active ULK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

96-well plates

-

Incubator

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of MRT68921 in kinase assay buffer.

-

In a 96-well plate, add the ULK1 enzyme, MBP substrate, and the diluted MRT68921 or vehicle control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP if using a non-radioactive method).

-